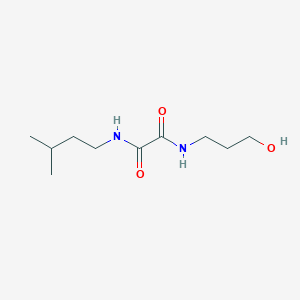

![molecular formula C15H22N4O6S2 B4578123 methyl 5-(aminocarbonyl)-4-methyl-2-({[4-(methylsulfonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4578123.png)

methyl 5-(aminocarbonyl)-4-methyl-2-({[4-(methylsulfonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate

Overview

Description

Synthesis Analysis

The synthesis of methyl 5-(aminocarbonyl)-4-methyl-2-({[4-(methylsulfonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate involves multi-step reactions that require precise conditions to ensure the successful formation of the compound. A method detailed involves the reaction of 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles with methyl thioglycolate in the presence of triethylamine, leading to methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates, which can be further modified to achieve the target compound (Stephens, Price, & Sowell, 1999).

Molecular Structure Analysis

The molecular structure has been studied through single crystal X-ray diffraction, revealing intricate details about the arrangement of atoms within the compound. This analysis provides insights into the spatial configuration, which is crucial for understanding the chemical behavior of the compound (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).

Scientific Research Applications

Antimicrobial Activities

Compounds with similar chemical structures, specifically those incorporating elements like piperazine, have been synthesized and evaluated for their antimicrobial properties. For example, novel triazole derivatives have been developed and shown to possess good to moderate activities against various microorganisms. Such studies highlight the potential of structurally related compounds in contributing to the development of new antimicrobial agents (Bektaş et al., 2010).

Herbicide Tolerance

Research has also been conducted on the basis for soybean tolerance to certain herbicides, such as thifensulfuron methyl. This compound, while structurally distinct, shares a common functional group (sulfonylurea) with the compound of interest. The studies have indicated that soybean's ability to rapidly metabolize such compounds, leading to an inactive product, is a significant factor in its tolerance. This kind of research can inform the development of agricultural chemicals that are selective and minimize harm to crops (Brown et al., 1990).

Water Treatment

Innovations in water treatment technologies have utilized novel sulfonated aromatic diamine monomers for the preparation of thin-film composite nanofiltration membranes. These membranes show improved water flux and dye rejection capabilities, underscoring the importance of chemical modifications for environmental applications. Such research points to the broader utility of compounds with sulfonated and aromatic functionalities in addressing global challenges like water purification (Liu et al., 2012).

Synthesis of Heterocycles

The field of organic synthesis often explores the development of heterocyclic compounds due to their widespread application in pharmaceuticals, agrochemicals, and materials science. For instance, research into the synthesis of thiadiazole derivatives, which share a similar complexity and potential for bioactivity as the compound of interest, demonstrates the ongoing interest in expanding the toolbox of synthetic chemistry for creating novel molecules with potential application across various fields (Hong-bo, 2009).

properties

IUPAC Name |

methyl 5-carbamoyl-4-methyl-2-[[2-(4-methylsulfonylpiperazin-1-yl)acetyl]amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O6S2/c1-9-11(15(22)25-2)14(26-12(9)13(16)21)17-10(20)8-18-4-6-19(7-5-18)27(3,23)24/h4-8H2,1-3H3,(H2,16,21)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPKEJOQLIHRCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)CN2CCN(CC2)S(=O)(=O)C)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-({1-[4-(allyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4578044.png)

![2-(3,4-dimethylphenyl)-2-oxoethyl 4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}butanoate](/img/structure/B4578055.png)

![N-[3-(allyloxy)phenyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4578067.png)

![4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide](/img/structure/B4578078.png)

![3-amino-6-[chloro(difluoro)methyl]-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4578080.png)

![3,3'-methylenebis[5-(allylthio)-4-phenyl-4H-1,2,4-triazole]](/img/structure/B4578089.png)

![propyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4578092.png)

![2-({4-allyl-5-[5-methyl-4-(4-methylphenyl)-3-thienyl]-4H-1,2,4-triazol-3-yl}thio)-N-phenylacetamide](/img/structure/B4578111.png)

![N-cyclohexyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4578116.png)

![4-{3-[(3-nitrobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4578132.png)